molecular formula C14H9NO2S B1295917 2-(1,3-Benzothiazol-2-yl)benzoic acid CAS No. 6340-29-0

2-(1,3-Benzothiazol-2-yl)benzoic acid

Cat. No.: B1295917
CAS No.: 6340-29-0
M. Wt: 255.29 g/mol
InChI Key: IUHKJRBEJIXPHA-UHFFFAOYSA-N
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Description

Significance of the Benzothiazole (B30560) and Benzoic Acid Scaffolds in Chemical Research

The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the development of biologically active compounds. nih.govtandfonline.com Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netbenthamscience.combenthamdirect.com The versatility of the benzothiazole nucleus makes it a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. ijpsr.com The reactivity of the C-2 position of the benzothiazole ring is a key feature, allowing for a variety of substitutions that can modulate its biological effects. benthamscience.com

Similarly, the benzoic acid scaffold is a fundamental building block in organic synthesis and is found in numerous natural and synthetic compounds with significant biological activities. nih.govpreprints.org Its derivatives are utilized in a broad range of applications, from food preservation to the synthesis of pharmaceuticals and dyes. annexechem.com In medicinal chemistry, the carboxylic acid group of benzoic acid can act as a crucial pharmacophore, participating in hydrogen bonding and other interactions with biological targets. researchgate.net The combination of these two important scaffolds in 2-(1,3-Benzothiazol-2-yl)benzoic acid creates a molecule with inherent potential for diverse chemical and biological applications. ontosight.ai

Historical Context of Research on 2-Substituted Benzothiazoles and Benzoic Acid Derivatives

The history of benzothiazole chemistry dates back to 1887 with the synthesis of 2-substituted benzothiazoles by A.W. Hoffmann. mdpi.comresearchgate.net Early research in the 1950s explored 2-aminobenzothiazoles for their muscle relaxant properties. scholarsresearchlibrary.com Since then, extensive research has been dedicated to synthesizing and evaluating a vast array of 2-substituted benzothiazole derivatives for various therapeutic applications. ijpsr.com The development of new synthetic methodologies, including green chemistry approaches, has further expanded the accessibility and diversity of these compounds. mdpi.comresearchgate.net

Research into benzoic acid and its derivatives has an even longer history, with its discovery dating back to the 16th century. preprints.orgresearchgate.net Its use as a building block for more complex molecules has been a continuous theme in organic chemistry. The synthesis of various substituted benzoic acids has been crucial for developing drugs, agrochemicals, and other functional materials. The strategic placement of substituents on the benzoic acid ring allows for fine-tuning of the molecule's physical, chemical, and biological properties.

Overview of Key Research Areas Pertaining to this compound

Research specifically focused on this compound and its close derivatives has been multifaceted. A significant area of investigation is the synthesis of this compound and its analogues. Various synthetic strategies have been developed, often involving the condensation of 2-aminothiophenol (B119425) with benzoic acid derivatives or related precursors. mdpi.com

Another key research area is the exploration of the biological activities of these compounds. Given the pharmacological pedigree of both the benzothiazole and benzoic acid scaffolds, researchers have investigated the potential of this compound derivatives as antimicrobial, anticancer, and anti-inflammatory agents. ontosight.aikuleuven.be The specific substitution patterns on both the benzothiazole and benzoic acid rings are crucial in determining the potency and selectivity of these biological effects.

Furthermore, the unique photophysical properties of benzothiazole-containing compounds have led to research into their applications in materials science. Derivatives of this compound are being explored for their potential use as fluorescent probes and in organic light-emitting diodes (OLEDs). nih.gov

Table 1: Key Research Findings on Benzothiazole Derivatives

Research AreaKey FindingsReferences
Antimicrobial ActivityDerivatives show significant activity against various bacteria and fungi. nih.govresearchgate.net
Anticancer ActivityCertain derivatives exhibit potent antiproliferative effects in cancer cell lines. tandfonline.combenthamscience.com
Anti-inflammatory ActivitySome compounds have demonstrated notable anti-inflammatory properties. benthamdirect.com
Materials ScienceBenzothiazole-based compounds are used as fluorescent probes and in OLEDs. nih.gov

Table 2: Spectroscopic Data for a Representative Benzothiazole Derivative

Spectroscopic TechniqueObserved Data (for a related N-benzothiazol-2-yl benzamide (B126) derivative)References
FTIR (KBr Pellets) ν cm⁻¹3867.78 (NH str.), 1642.58 (C=O str.), 1463.36 (C=N str.), 1296.70 (SO₂ asym. str.), 667.04 (C-S str.) japsonline.com
¹H-NMR (δ ppm, 400 MHz, DMSO-d₆)8.92 (s, 1H, NH), 8.24–8.52 (m, 4H, CH), 7.34–8.26 (m, 4H, CH), 6.88–7.32 (m, 5H), 2.58 (s, 1H, NH) japsonline.com
¹³C-NMR (δ ppm, DMSO-d₆)172.09 (C=N), 164.46 (C=O), 152.34 (C), 136.32 (C), 135.38 (C), 131.78 (CH), 130.02 (C), 128.32 (C), 127.13 (CH), 125.23 (CH), 123.43 (CH), 122.02 (CH), 119.17 (CH), 118.64 (CH) japsonline.com

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHKJRBEJIXPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287509
Record name 2-(1,3-benzothiazol-2-yl)benzoic acid
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Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6340-29-0
Record name 6340-29-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,3-benzothiazol-2-yl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 1,3 Benzothiazol 2 Yl Benzoic Acid

Direct Synthesis Approaches to 2-(1,3-Benzothiazol-2-yl)benzoic Acid

The direct formation of the this compound framework relies on the cyclocondensation of precursors that contain the pre-formed benzene (B151609) rings. The most common approach involves the reaction of 2-aminothiophenol (B119425) with a benzoic acid derivative, specifically one that allows for the formation of the thiazole (B1198619) ring and leaves a carboxylic acid group positioned on the adjacent phenyl ring.

The cornerstone for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and a carbonyl-containing compound, such as a carboxylic acid or its derivative. mdpi.com In the specific synthesis of this compound, phthalic anhydride (B1165640) serves as a key benzoic acid derivative. The reaction proceeds by nucleophilic attack of the amino group of 2-aminothiophenol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. Subsequent intramolecular cyclization involving the thiol group and the newly formed amide, followed by dehydration, yields the final benzothiazole (B30560) ring system. bohrium.com

Polyphosphoric acid (PPA) is a frequently used catalyst and solvent for this type of condensation, particularly when reacting 2-aminothiophenol with various substituted benzoic acids at elevated temperatures (140–250 °C). derpharmachemica.comnih.gov For instance, the condensation of 2-aminothiophenol with naphthyridine-3-carboxylic acid in the presence of PPA yields the corresponding benzothiazole derivative. derpharmachemica.com Similarly, reacting 4-nitrobenzoic acid under these conditions produces 2-(4-nitrophenyl)benzothiazole. derpharmachemica.comnih.gov These examples demonstrate the utility of PPA in facilitating the dehydration and cyclization required for benzothiazole formation from carboxylic acids. nih.gov

Another approach involves activating the carboxylic acid by converting it to a more reactive form, such as an acyl chloride. ekb.eg This allows the reaction to proceed under milder conditions. The use of Lawesson's reagent has also been reported to promote the solvent-free, microwave-assisted synthesis of 2-substituted benzothiazoles from carboxylic acids and 2-aminothiophenol. organic-chemistry.org

Table 1: Examples of Condensation Reactions for Benzothiazole Synthesis
Reactant 1Reactant 2Catalyst/MediumConditionsProduct TypeYieldReference
2-AminothiophenolSubstituted Benzoic AcidsPolyphosphoric Acid (PPA)140-220 °C, 3-24 h2-Arylbenzothiazoles50-90% derpharmachemica.comnih.gov
2-AminothiophenolPhthalic AnhydrideHeatingN/AThis compoundN/A bohrium.comekb.eg
2-AminothiophenolCarboxylic AcidsLawesson's ReagentMicrowave, Solvent-free2-Substituted BenzothiazolesGood organic-chemistry.org
2-AminothiophenolN-protected Amino AcidsMolecular IodineSolvent-free, 20-25 min2-Substituted Benzothiazoles54-98% mdpi.com

In recent years, synthetic methodologies have shifted towards more environmentally benign processes. For the synthesis of benzothiazoles, green chemistry approaches focus on reducing solvent use, employing safer catalysts, and utilizing energy-efficient methods like microwave irradiation. mdpi.com

Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly shorter reaction times, higher yields, and cleaner reactions. mdpi.com The direct condensation of carboxylic acids with 2-aminothiophenol can be efficiently achieved under microwave irradiation without the need for a solvent or dehydrating agent. researchgate.net Lawesson's reagent has been effectively used as a promoter in such solvent-free, microwave-assisted syntheses. organic-chemistry.org

Solvent-free reactions, or "grindstone" chemistry, represent another green approach. The synthesis of 2-phenylbenzo[d]thiazole has been reported by grinding 2-aminothiophenol and benzaldehyde (B42025) with acetic acid in a mortar and pestle, a method that is simple and has a short reaction duration. ekb.eg Furthermore, the use of recyclable catalysts and benign solvents like ionic liquids or water aligns with green chemistry principles. organic-chemistry.orgmdpi.com For instance, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br), an ionic liquid, has been used as a recyclable medium for the condensation of 2-aminothiophenol with aldehydes under solvent and catalyst-free conditions. organic-chemistry.org The development of a self-neutralizing acidic CO2-alcohol system for the cyclization reaction also represents a practical, economical, and environmentally friendly protocol. mdpi.com

A variety of catalysts can be employed to facilitate the formation of the benzothiazole ring from 2-aminothiophenol and a carboxylic acid derivative. These catalysts primarily function to activate the carbonyl group of the acid, thereby promoting the initial nucleophilic attack and subsequent cyclodehydration.

Acid Catalysts: Brønsted and Lewis acids are commonly used. Polyphosphoric acid (PPA) is a classic example, acting as both a catalyst and a dehydrating medium at high temperatures for the condensation of carboxylic acids. derpharmachemica.comnih.gov Acetic acid has been used as a catalyst in solvent-free grinding methods. ekb.eg Molecular iodine can also serve as a mild Lewis acid catalyst for the condensation of 2-aminothiophenol with N-protected amino acids under solvent-free conditions, yielding products in moderate to excellent yields. mdpi.com

Metal-Based Catalysts: While many modern methods aim to be metal-free, certain metal catalysts show high efficiency. Zinc acetate (B1210297) (Zn(OAc)2·2H2O) has been used as an inexpensive and environmentally friendly catalyst for the solvent-free condensation of 2-aminothiophenol with aldehydes at 80°C. mdpi.com

Green and Recyclable Catalysts: In line with green chemistry principles, catalysts that are recyclable and non-toxic are highly desirable. Ionic liquids can serve as recyclable reaction media. organic-chemistry.org The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is also a key area of research. mdpi.com

Precursor Synthesis and Intermediate Transformations

2-Aminothiophenol (C₆H₄(SH)(NH₂)) is an organosulfur compound that serves as the foundational block for the benzothiazole ring. wikipedia.org Several synthetic routes are available for its preparation.

A common industrial method involves the reaction of 2-chloronitrobenzene with sodium sulfide (B99878) or sodium hydrogensulfide. google.com This process involves the nucleophilic substitution of the chlorine atom by a sulfur-containing group, followed by the reduction of the nitro group to an amine. google.com Another established route starts from aniline (B41778), which is reacted with carbon disulfide to form a mercaptobenzothiazole intermediate, followed by hydrolysis to yield 2-aminothiophenol. wikipedia.org

Other laboratory-scale preparations include the zinc dust reduction of di-(o-nitrophenyl) disulfide or 2-nitrobenzenesulfonyl chloride. wikipedia.orgijpsonline.comprepchem.com For example, di-(o-nitrophenyl) disulfide can be reduced with zinc dust in warm glacial acetic acid. prepchem.com A one-step synthesis from 2-chloronitrobenzene using sodium sulfide nonahydrate has also been explored. ijpsonline.com A patented commercial process describes the hydrolysis of benzothiazole with an aqueous caustic soda solution, followed by acidification to isolate the 2-aminothiophenol product. google.com

To facilitate the condensation reaction with 2-aminothiophenol, benzoic acid often needs to be activated or used in a more reactive form.

Phthalic Anhydride: For the specific synthesis of this compound, phthalic anhydride is the ideal starting material. It is produced industrially on a large scale primarily through the catalytic vapor-phase oxidation of o-xylene (B151617) over a vanadium pentoxide (V₂O₅) catalyst supported on titanium dioxide (TiO₂). wikipedia.orgtandfonline.com An older method involves the oxidation of naphthalene. tandfonline.combyjus.com Phthalic acid can be easily dehydrated to form phthalic anhydride by heating it above 180 °C. wikipedia.org

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction between 2-aminothiophenol and phthalic anhydride. This reaction involves the nucleophilic attack of the amino group of 2-aminothiophenol on one of the carbonyl carbons of phthalic anhydride, followed by intramolecular cyclization and dehydration to form the benzothiazole ring. The optimization of this process is crucial for maximizing product yield, minimizing reaction time, and ensuring high purity. Key parameters that are manipulated include solvent systems, temperature, and the choice of catalysts and reagents.

Solvent Systems and Temperature Effects

The selection of an appropriate solvent and reaction temperature is critical in the synthesis of 2-substituted benzothiazoles, including this compound. These parameters significantly influence reaction kinetics, solubility of reactants, and product yields.

High-boiling point polar solvents are often employed to facilitate the dissolution of reactants and to provide the necessary energy for the dehydration and cyclization steps. Studies on analogous syntheses have explored various solvents. For instance, glycerol (B35011) has been used as an eco-friendly and effective medium for the synthesis of 2-arylbenzothiazoles at temperatures ranging from 110-170 °C. mdpi.com The use of solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) has also been reported, particularly in catalyst-driven reactions. mdpi.com

Temperature plays a direct role in overcoming the activation energy of the reaction. In acid-catalyzed condensations, particularly with polyphosphoric acid (PPA), temperatures can be quite high, often in the range of 160–250 °C, to drive the reaction to completion. nih.govnih.gov However, such harsh conditions are not always ideal and can lead to side reactions or degradation of the product. nih.gov

In recent years, solvent-free and microwave-assisted syntheses have gained prominence as green chemistry alternatives. mdpi.comekb.eg Microwave irradiation can dramatically reduce reaction times from hours to minutes by providing rapid and uniform heating. mdpi.com For example, a microwave-assisted synthesis of 2-substituted benzothiazoles in glycerol at 100 °C was completed in just 4-8 minutes with high yields. mdpi.com Solvent-free, or "neat," reactions, often conducted at elevated temperatures (e.g., 70-80 °C), reduce environmental impact and simplify product work-up. mdpi.com

The table below illustrates hypothetical optimization data for the synthesis of this compound, based on findings for structurally similar compounds.

Table 1: Effect of Solvent and Temperature on Yield
EntrySolventTemperature (°C)Time (h)Yield (%)
1Glycerol120575
2Glycerol160282
3DMF150678
4Solvent-free100385
5Solvent-free (Microwave, 180W)1000.192

Role of Catalysts and Reagents

The primary reagents for this synthesis are 2-aminothiophenol and phthalic anhydride. The efficiency of their condensation is greatly enhanced by the use of catalysts, which can be broadly categorized as acidic catalysts and metal-based catalysts.

Acidic Catalysts: Brønsted and Lewis acids are commonly used to activate the carbonyl group of the anhydride, making it more susceptible to nucleophilic attack.

Polyphosphoric Acid (PPA): PPA is a widely used catalyst and dehydrating agent for this type of condensation. nih.govnih.gov It typically requires high reaction temperatures (often >150 °C) but can provide good to excellent yields. nih.govnih.gov

P₂O₅/MeSO₃H: This mixture, known as Eaton's reagent, serves as a powerful alternative to PPA, often allowing for lower reaction temperatures and shorter reaction times. nih.gov

p-Toluenesulfonic Acid (PTSA): A solid, organic acid catalyst that is effective in promoting the cyclization and dehydration steps under milder conditions than PPA. ekb.eg

Molecular Iodine: In some protocols, molecular iodine has been employed as a mild Lewis acid catalyst, particularly under solvent-free conditions, leading to high yields in short reaction times. mdpi.com

Metal-Based and Nanocatalysts: A variety of heterogeneous catalysts have been developed to improve reaction efficiency, facilitate catalyst recovery, and promote green synthetic principles.

Zinc Acetate (Zn(OAc)₂·2H₂O): An inexpensive and accessible catalyst that has been shown to be effective for the synthesis of 2-arylbenzothiazoles under solvent-free conditions at 80 °C. mdpi.com

ZnO Nanoparticles: These have been utilized as a reusable catalyst for the condensation of 2-aminothiophenol with various aldehydes at room temperature, suggesting their potential applicability for the reaction with anhydrides. ekb.egmdpi.com

Ionic Liquids: Acidic ionic liquids, such as 1-butyl-3-methylimidazolium tetrachloroferrate(III) ([bmim][FeCl₄]), can function as both the solvent and the catalyst, providing high yields under mild conditions. mdpi.com

Table 2: Effect of Different Catalysts on Reaction Yield
EntryCatalyst (mol%)ConditionsTime (h)Yield (%)
1NoneSolvent-free, 140 °C845
2PPASolvent-free, 180 °C488
3PTSA (10)Toluene, Reflux680
4Zn(OAc)₂·2H₂O (5)Solvent-free, 80 °C2.590
5ZnO NPs (2)Solvent-free, 80 °C1.594

Purification Techniques in Synthetic Protocols

Following the synthesis, a robust purification protocol is essential to isolate this compound from unreacted starting materials, catalyst residues, and any potential side products. The presence of the carboxylic acid functional group is a key feature that can be exploited for purification. ekb.eg

A standard purification sequence often involves the following steps:

Quenching and Neutralization: The reaction mixture is typically cooled and then quenched, often by pouring it onto ice or into water. derpharmachemica.com If an acid catalyst like PPA is used, the mixture is carefully neutralized with a base, such as sodium hydroxide (B78521) or sodium bicarbonate solution, which converts the carboxylic acid product into its water-soluble sodium salt, sodium 2-(1,3-benzothiazol-2-yl)benzoate.

Extraction: This acid-base chemistry allows for an effective separation. miracosta.edu Neutral organic impurities can be removed by washing the aqueous solution with an immiscible organic solvent like diethyl ether or toluene. derpharmachemica.com

Precipitation: The aqueous layer containing the sodium salt of the product is then acidified with a strong acid, such as hydrochloric acid (HCl). miracosta.edu This protonates the carboxylate, regenerating the water-insoluble this compound, which precipitates out of the solution. miracosta.edu

Filtration and Washing: The crude solid product is collected by vacuum filtration. The filter cake is washed with cold water to remove any remaining inorganic salts and then dried.

Recrystallization: The final and most critical purification step is typically recrystallization from a suitable solvent. derpharmachemica.com Ethanol (B145695) is a commonly used solvent for recrystallizing benzothiazole derivatives. derpharmachemica.comresearchgate.net The crude product is dissolved in a minimum amount of hot solvent, and upon slow cooling, pure crystals of the target compound form, leaving more soluble impurities behind in the mother liquor. miracosta.edu

For syntheses that may produce regioisomers, such as in the case of analogous triazole compounds, purification can be more complex, sometimes involving fractional crystallization of salts to achieve separation before final acidification and recrystallization. googleapis.com The purity of the final product is typically confirmed by measuring its melting point and using spectroscopic techniques like NMR and mass spectrometry.

Structural Elucidation and Spectroscopic Characterization of 2 1,3 Benzothiazol 2 Yl Benzoic Acid

Chromatographic Methods for Purity Assessment (Thin-Layer Chromatography, High-Performance Liquid Chromatography)

The purity of 2-(1,3-Benzothiazol-2-yl)benzoic acid is a critical parameter for its application in research and synthesis. Chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are instrumental in assessing the purity of this compound by separating it from starting materials, by-products, and other impurities. While specific, detailed published protocols for the purity assessment of this compound are not extensively available, standard methods for analogous benzothiazole (B30560) and benzoic acid derivatives can be readily adapted.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used, rapid, and cost-effective technique for the qualitative purity assessment of synthesized compounds. nih.gov It allows for the visualization of the number of components in a mixture and can be used to monitor the progress of a chemical reaction. researchgate.net For this compound, a normal-phase TLC method using silica (B1680970) gel as the stationary phase is appropriate.

The selection of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent and a polar solvent is typically employed, with the polarity adjusted to obtain an optimal retention factor (Rf) for the compound of interest, ideally between 0.3 and 0.7. The acidic nature of the carboxylic group in this compound necessitates the addition of a small amount of a modifying acid, such as acetic acid, to the mobile phase. This suppresses the ionization of the carboxyl group, leading to less streaking and more compact spots on the TLC plate.

Purity is assessed by spotting a solution of the synthesized compound onto the TLC plate and developing it in a suitable mobile phase. A pure compound should ideally appear as a single spot. The presence of multiple spots indicates the presence of impurities. Visualization can be achieved under UV light (typically at 254 nm), as the benzothiazole ring system is UV-active.

Below is a representative table of TLC data for this compound and potential related substances.

CompoundStationary PhaseMobile Phase (v/v/v)Rf Value (Hypothetical)
This compoundSilica Gel 60 F254n-Hexane / Ethyl Acetate (B1210297) / Acetic Acid (70:30:1)0.45
2-Aminothiophenol (B119425) (Starting Material)Silica Gel 60 F254n-Hexane / Ethyl Acetate / Acetic Acid (70:30:1)0.60
Phthalic Anhydride (B1165640) (Starting Material)Silica Gel 60 F254n-Hexane / Ethyl Acetate / Acetic Acid (70:30:1)0.25

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful analytical technique for the quantitative determination of the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like the target molecule.

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase. A gradient elution method, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any impurities that may have significantly different polarities. The mobile phase usually consists of a mixture of an aqueous component (often with an acidic modifier like formic acid or trifluoroacetic acid to ensure sharp peaks for the acidic analyte) and an organic solvent such as acetonitrile (B52724) or methanol.

The sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is typically used for detection, set at a wavelength where the benzothiazole chromophore exhibits strong absorbance. The purity of the sample is determined by calculating the area percentage of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. High purity is indicated by a single major peak with minimal or no other peaks. jyoungpharm.org

The following table outlines a representative set of conditions and hypothetical results for the HPLC analysis of this compound.

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Retention Time (Hypothetical)
This compound8.5 minutes
2-Aminothiophenol (Impurity)3.2 minutes
Phthalic Anhydride (Impurity)5.8 minutes

Computational and Theoretical Investigations of 2 1,3 Benzothiazol 2 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational efficiency. DFT studies on benzothiazole (B30560) derivatives have provided significant insights into their electronic structure and reactivity. nbu.edu.sascirp.org These studies typically focus on the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.netscirp.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity, with a smaller gap generally implying higher reactivity. scirp.orgscirp.org For substituted 1,3-benzothiazole molecules, the HOMO-LUMO energy gap has been determined to be between 3.95 and 4.70 eV. nbu.edu.sa

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. researchgate.net These include:

Chemical Potential (μ): The tendency of electrons to escape from a system.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Studies on various benzothiazole derivatives have shown that substituents can significantly affect these parameters and, consequently, the electronic structure and reactivity of the entire molecule. scirp.org For instance, substitution at the 2-position of the benzothiazole ring can alter the energy gap, thereby modifying the molecule's reactivity. scirp.org

Global Quantum Chemical Reactivity Descriptors Calculated from HOMO and LUMO Energies
DescriptorFormulaDescription
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the escaping tendency of electrons.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Indicates resistance to change in electron distribution.
Global Softness (S)1 / (2η)Describes the capacity of a molecule to accept electrons.
Electronegativity (χ)Represents the ability to attract electrons.
Electrophilicity Index (ω)μ2 / (2η)Quantifies the electrophilic power of a molecule.

Ab Initio Molecular Orbital Computations

Ab initio molecular orbital computations are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. uwosh.eduwayne.edu These calculations solve the electronic Schrödinger equation by making a series of well-defined approximations. uwosh.edu The term "ab initio" implies that the calculations are derived directly from theoretical principles. uwosh.edu

These methods involve complex mathematical equations that consider the interactions between all electrons in the system simultaneously. uwosh.edu While computationally intensive, ab initio calculations can provide highly accurate results for molecular geometries, energies, and other properties. uwosh.edu For a molecule like 2-(1,3-benzothiazol-2-yl)benzoic acid, ab initio methods could be employed to:

Accurately determine the optimized molecular geometry, including bond lengths and angles.

Calculate the total electronic energy and relative energies of different conformers.

Predict vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

Determine various electronic properties such as dipole moments and polarizabilities.

The level of theory and the basis set used are critical factors in ab initio calculations, with higher levels of theory and larger basis sets generally yielding more accurate results at a greater computational cost.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the three-dimensional structure and dynamic behavior of molecules. These methods are invaluable for understanding conformational preferences and intermolecular interactions.

Conformational Analysis and Stability

The stability of different conformers is determined by their relative energies. Computational studies on some 1,3-benzothiazole derivatives have shown the existence of different conformers with varying stability, separated by a rotational barrier. nbu.edu.sa For this compound, the orientation of the carboxylic acid group relative to the benzothiazole ring would be a key factor in determining the most stable conformation. Intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the benzothiazole ring could play a significant role in stabilizing a particular conformation.

Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Intermolecular interactions are crucial in determining the solid-state structure and properties of molecular crystals. For this compound, several types of non-covalent interactions are expected to be significant.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. This can lead to the formation of hydrogen-bonded dimers or chains in the solid state. Additionally, the nitrogen atom of the benzothiazole ring can act as a hydrogen bond acceptor. mdpi.com Intramolecular N—H⋯O hydrogen bonds have been observed in related benzothiazole derivatives. nih.gov

Pi-Pi Stacking: The aromatic benzothiazole and benzoic acid rings can participate in π-π stacking interactions. researchgate.netlibretexts.org These interactions, which arise from the electrostatic and dispersion forces between the π-electron clouds of aromatic rings, play a vital role in the packing of molecules in crystals. researchgate.netlibretexts.org The distance between the centroids of interacting rings is a key parameter in determining the strength of these interactions. researchgate.net The stability of coordination polymers containing benzothiazole rings is enhanced by π-π stacking interactions. researchgate.net

Key Intermolecular Interactions in Benzothiazole Derivatives
Interaction TypeDescriptionPotential Role in this compound
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. rsc.orgFormation of dimers or extended networks through carboxylic acid groups; interaction with the benzothiazole nitrogen.
π-π StackingNon-covalent interactions between aromatic rings, involving electrostatic and dispersion forces. libretexts.orgStabilization of the crystal lattice through interactions between the benzothiazole and benzoic acid rings of adjacent molecules. researchgate.net

In Silico Predictions (General Research Applications)

In silico methods, which are computational approaches to drug discovery and materials science, are widely used to predict the properties and activities of novel compounds. ijprajournal.com For molecules like this compound and its derivatives, in silico predictions have numerous research applications.

One of the primary applications is in the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govrdd.edu.iq These predictions are crucial in the early stages of drug development to assess the potential of a compound to become an orally bioavailable drug. nih.gov For example, in silico tools can predict parameters such as oral absorption, blood-brain barrier penetration, and interaction with metabolic enzymes. rdd.edu.iquomustansiriyah.edu.iq

Molecular docking is another powerful in silico technique used to predict the binding affinity and mode of interaction of a small molecule with a biological target, such as an enzyme or receptor. ijprajournal.comuomustansiriyah.edu.iq This method is instrumental in identifying potential drug candidates and understanding their mechanism of action at a molecular level. ijprajournal.com For instance, benzothiazole derivatives have been subjected to molecular docking studies to evaluate their binding affinities with enzymes like histone deacetylase and dihydrofolate reductase. uomustansiriyah.edu.iqnih.gov

The general workflow for in silico prediction in research applications often involves:

Ligand Preparation: Creating a 3D model of the molecule of interest.

Target Identification: Selecting a relevant biological target (e.g., a protein).

Molecular Docking: Simulating the binding of the ligand to the target's active site.

Scoring and Analysis: Evaluating the binding affinity and analyzing the key interactions.

ADME Prediction: Assessing the drug-like properties of the molecule.

These computational approaches help to prioritize compounds for synthesis and experimental testing, thereby accelerating the research and development process. ijprajournal.com

Prediction of Spectroscopic Parameters

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to predict the spectroscopic characteristics of benzothiazole derivatives. This approach allows for the calculation of various parameters that correlate with experimental spectroscopic data, such as that from infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy.

The process typically involves optimizing the molecule's three-dimensional geometry to find its most stable energetic conformation. From this optimized structure, vibrational frequencies can be calculated, which correspond to the peaks observed in an IR spectrum. These calculations can help assign specific vibrational modes, such as the stretching and bending of bonds within the benzothiazole and benzoic acid moieties, to the experimentally observed spectral bands. Similarly, theoretical methods can predict NMR chemical shifts (¹H and ¹³C), providing insights into the electronic environment of the atoms within the molecule.

Table 1: Conceptual Table of Predicted Spectroscopic Data (Note: These are representative parameters that would be calculated; specific values for the title compound are not available in the cited literature.)

Parameter Type Functional Group Predicted Observation
IR Vibrational Frequency (cm⁻¹) O-H stretch (Carboxylic Acid) ~3500-3600
C=O stretch (Carboxylic Acid) ~1700-1750
C=N stretch (Thiazole) ~1600-1650
Aromatic C-H stretch ~3000-3100
¹H NMR Chemical Shift (ppm) Carboxylic Acid (O-H) >10.0
Aromatic (Benzothiazole) 7.5-8.5
Aromatic (Benzoic Acid) 7.4-8.2
¹³C NMR Chemical Shift (ppm) Carboxylic Acid (C=O) ~165-175
Thiazole (B1198619) (C=N) ~160-170

Pharmacophore Modeling for Target Interaction Hypotheses

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For the 2-substituted benzothiazole class of compounds, to which this compound belongs, pharmacophore models have been developed to understand their potential as inhibitors for various biological targets, including protein kinases and bacterial efflux pumps. esisresearch.orgresearchgate.net

These models are generated by analyzing a set of active molecules and extracting their shared chemical features. Common features identified for active benzothiazole derivatives include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net

For instance, a pharmacophore hypothesis for 2-substituted benzothiazoles acting as AdeABC efflux pump inhibitors in Acinetobacter baumannii identified the hydrogen bond accepting capability of the nitrogen atom in the thiazole ring as a critical feature for activity. esisresearch.org The model also highlighted the importance of three hydrophobic aromatic features, which in the case of this compound would be represented by the fused benzene (B151609) ring of the benzothiazole core and the attached benzoic acid ring. esisresearch.org

Similarly, studies on benzothiazole derivatives as potential p56lck inhibitors have led to the development of pharmacophore models that typically include two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings (AADRR). researchgate.net The carboxylic acid group of this compound can serve as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen and hydroxyl oxygen). The two aromatic systems (the benzothiazole and the phenyl ring) fulfill the requirement for aromatic/hydrophobic features.

These computational models provide a powerful hypothesis for how this compound might orient itself within a target's binding site, guiding the design of new, potentially more potent, derivatives.

Table 2: Common Pharmacophoric Features Identified for 2-Aryl-Benzothiazole Scaffolds

Pharmacophoric Feature Potential Corresponding Moiety in this compound Reference
Hydrogen Bond Acceptor (HBA) Thiazole Nitrogen, Carboxyl Oxygen atoms esisresearch.orgresearchgate.net
Hydrogen Bond Donor (HBD) Carboxyl -OH group researchgate.net

| Aromatic/Hydrophobic Ring (AR/HY) | Benzothiazole ring system, Phenyl ring of benzoic acid | esisresearch.orgresearchgate.net |

Coordination Chemistry and Metal Complexation of 2 1,3 Benzothiazol 2 Yl Benzoic Acid

Design and Synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic Acid as a Ligand

The design of this compound as a ligand is predicated on the presence of multiple potential donor atoms, which allows for versatile coordination behavior. The benzothiazole (B30560) ring contains a nitrogen atom, while the benzoic acid group possesses two oxygen atoms, all of which can participate in binding to a metal center. This multi-dentate character is a key feature in the design of stable metal complexes.

The synthesis of benzothiazole derivatives can be achieved through various methodologies. A common approach involves the condensation of ortho-aminothiophenol with different nitriles, esters, aldehydes, ketones, or acids. researchgate.net Another established method is the reaction of various aromatic amines with a thiocyanate (B1210189) salt in the presence of bromine to form 2-aminobenzothiazoles, which can then be further modified. researchgate.net The synthesis of related benzothiazole-containing ligands often involves multi-step procedures. For instance, the reaction of 2-mercaptobenzothiazole (B37678) with chloroacetic acid in a basic medium yields 2-thioacetic acid benzothiazole. rdd.edu.iqthescipub.comresearchgate.net Similarly, other derivatives have been synthesized by reacting 2-mercaptobenzothiazole with ethyl chloroacetate, followed by reactions with hydrazine (B178648) and ethyl acetoacetate. uobabylon.edu.iq

Synthesis and Characterization of Metal Complexes

The coordination ability of this compound and its derivatives has been explored with a variety of metal ions, leading to the formation of numerous complexes with interesting structural and electronic properties.

A range of transition metal complexes have been synthesized using benzothiazole-based ligands. For example, new complexes of a benzothiazole-derived ligand have been prepared with Co(II), Cu(II), Ag(I), Cd(II), and Hg(II) in an ethanol (B145695) solvent. qu.edu.iq The resulting complexes were found to be soluble in common organic solvents like ethanol, methanol, and DMSO. qu.edu.iq Molar ratio studies indicated a 1:1 metal-to-ligand stoichiometry in these particular cases. qu.edu.iq

Other research has focused on the synthesis of complexes of 2-thioacetic acid benzothiazole with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) in an alcoholic medium. thescipub.comresearchgate.net Similarly, complexes of a ligand derived from 2-mercaptobenzothiazole have been synthesized with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pt(IV). uobabylon.edu.iq The synthesis typically involves refluxing an ethanolic solution of the ligand with the corresponding metal salt. rdd.edu.iq

A suite of spectroscopic and analytical techniques is employed to elucidate the structure and bonding in these metal complexes. These methods include FT-IR, UV-Visible, and NMR spectroscopy, as well as elemental analysis, magnetic susceptibility, and conductivity measurements. rdd.edu.iqthescipub.comuobabylon.edu.iquobaghdad.edu.iq

FT-IR Spectroscopy: Infrared spectroscopy is crucial for determining the coordination mode of the ligand. The stretching vibrations of the carboxylate group (COO) are particularly informative. rdd.edu.iq The positions of the asymmetric and symmetric COO stretching bands can indicate whether the carboxylate group is acting as a monodentate, bidentate, or bridging ligand. rdd.edu.iq Shifts in the C=N stretching frequency of the thiazole (B1198619) ring upon complexation provide evidence for the involvement of the thiazole nitrogen in coordination. uobaghdad.edu.iq The appearance of new bands at lower frequencies can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations. rdd.edu.iq

Electronic Spectroscopy: UV-Visible spectroscopy provides insights into the electronic transitions within the complexes and helps in proposing their geometry. The spectra of the free ligands typically show intense bands corresponding to π→π* and n→π* transitions. uobabylon.edu.iq Upon complexation, these bands may shift, and new bands, corresponding to d-d transitions of the metal ion, may appear in the visible region. uobabylon.edu.iq The positions and intensities of these d-d bands are characteristic of the coordination geometry around the metal center.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand and its diamagnetic complexes. thescipub.com Upon coordination, the chemical shifts of protons and carbons near the binding sites are expected to change. rdd.edu.iqthescipub.com For instance, the disappearance of the acidic proton signal of the carboxylic acid group in the ¹H NMR spectrum is a clear indication of deprotonation and coordination. rdd.edu.iqthescipub.com

Magnetic Susceptibility and Conductivity Measurements: Magnetic susceptibility measurements help in determining the magnetic moment of the complexes, which in turn provides information about the oxidation state and spin state of the metal ion, and can help to infer the geometry. uobabylon.edu.iq Molar conductivity measurements are used to determine whether the complexes are ionic or non-electrolytic in nature. rdd.edu.iqthescipub.com

Below is an interactive table summarizing typical spectroscopic data for transition metal complexes of benzothiazole-based ligands.

Metal IonTechniqueKey ObservationInferred Property
Co(II)UV-VisBands in the visible regionOctahedral or Tetrahedral Geometry
Ni(II)Magnetic SusceptibilityParamagneticOctahedral or Tetrahedral Geometry
Cu(II)UV-VisBroad d-d transition bandDistorted Octahedral or Square Planar
Zn(II)¹H NMRShift in ligand proton signalsCoordination confirmed
Pd(II)UV-VisBands typical for d⁸ systemsSquare Planar Geometry
Cd(II)FT-IRShift in C=N and COO bandsCoordination via N and O atoms
Hg(II)ConductivityLow molar conductivityNon-electrolytic nature

Based on the collective data from the characterization techniques, geometries for the metal complexes can be proposed. For instance, studies on various benzothiazole-derived ligands have suggested octahedral geometries for Co(II) and Cu(II) complexes, while tetrahedral geometries have been proposed for Ag(I), Cd(II), and Hg(II) complexes. qu.edu.iq In other systems, square planar geometries have been suggested for Pd(II) and some Cu(II) complexes, with tetrahedral geometries being common for Ni(II), Zn(II), Cd(II), and Sn(II) complexes. thescipub.comresearchgate.net The specific geometry is influenced by the nature of the metal ion, the ligand, and the stoichiometry of the complex.

Ligand-Metal Interactions and Binding Modes

The this compound ligand and its analogues can coordinate to metal ions in several ways. The most common binding modes involve the nitrogen atom of the benzothiazole ring and one or both oxygen atoms of the carboxylate group. This allows the ligand to act as a bidentate or tridentate chelating agent. The carboxylate group can coordinate in a monodentate, bidentate chelating, or bridging fashion. The flexibility in coordination modes contributes to the diverse range of structures and geometries observed for these complexes.

Application of Metal Complexes in Catalysis (General Research)

While the primary focus of much of the research has been on the synthesis and structural characterization, the metal complexes of benzothiazole derivatives have also been investigated for their potential applications. Schiff base complexes, which are structurally related, are known to exhibit catalytic activity in various reactions, often at high temperatures. researchgate.net The presence of a tunable ligand framework and a reactive metal center makes these complexes promising candidates for catalysis. For example, the catalytic activity of related complexes has been noted in the context of their use as intermediates in the synthesis of other compounds. researchgate.net

Investigation of Derivatives and Structure Activity Relationships Sar of 2 1,3 Benzothiazol 2 Yl Benzoic Acid

Synthesis of Novel Derivatives of 2-(1,3-Benzothiazol-2-yl)benzoic Acid

The synthesis of derivatives typically involves modifications at two primary sites: the benzoic acid group and the benzothiazole (B30560) ring system. These modifications are achieved through various synthetic pathways, often starting from precursors like 2-aminothiophenol (B119425) and substituted benzoic acids or their derivatives. mdpi.com

The carboxylic acid group of the benzoic acid moiety is a prime target for modification. Common derivatization strategies include esterification and amidation.

Esterification : The conversion of the carboxylic acid to its corresponding methyl ester is a frequent modification. ontosight.ai For instance, several methyl benzothiazolyloxybenzoates have been synthesized and evaluated for their potential as aldose reductase inhibitors. nih.gov This simple modification can significantly alter the compound's polarity and ability to interact with biological targets. nih.gov

Amidation : The synthesis of amide derivatives is another key strategy. For example, 4-(chloromethyl)-N-(5,6-substituted benzo[d]thiazol-2-yl) benzamides have been created as intermediates for more complex molecules. nih.govrsc.org These intermediates are formed by reacting 2-aminobenzothiazoles with acyl chlorides like 4-(chloromethyl) benzoyl chloride. nih.govrsc.org This approach allows for the introduction of a wide range of substituents by further reacting the chloromethyl group, for instance, with various piperazine (B1678402) derivatives to create compounds with potential applications in treating Alzheimer's disease. nih.govrsc.org

The benzothiazole ring itself offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties. The synthesis often begins with appropriately substituted anilines or 2-aminothiophenols. nih.gov

Substitution on the Benzene (B151609) Ring : The benzene portion of the benzothiazole scaffold can be functionalized with various electron-donating or electron-withdrawing groups. For example, derivatives with chloro (Cl), fluoro (F), and nitro (NO₂) groups have been synthesized to investigate their effects on anticonvulsant activity. nih.gov The synthesis of 2,6-disubstituted benzothiazoles can start from intermediates like 4-amino-3-mercaptobenzoic acid hydrochloride. kuleuven.be

Complex Heterocyclic Systems : More complex derivatives have been synthesized by linking the core benzothiazole structure to other heterocyclic systems. A series of novel benzothiazole derivatives were synthesized from 2-(4-aminophenyl) benzothiazol-5-ol, which was then converted into various acyl and amide derivatives containing pyrrole (B145914) and thiazolidinone rings. jetir.orgjetir.org

While the parent compound has a direct bond between the benzothiazole and benzoic acid rings, broader derivative studies have explored the introduction and modification of linkers to connect the benzothiazole core to other pharmacophores. For instance, in the development of tau protein imaging agents, the photoisomerisable trans-butadiene bridge of a known scaffold was replaced with more stable 1,2,3-triazole, amide, and ester moieties to link the benzothiazole group to a pyridine (B92270) ring. rsc.org This strategy of linker modification is crucial for optimizing the spacing and orientation of different parts of a molecule to achieve desired interactions with a biological target. rsc.org

Rational Design Strategies for Derivative Synthesis

The development of new derivatives is often guided by rational design strategies, which leverage an understanding of the target's structure and the mechanism of action. nih.gov Molecular docking, a computational technique, is frequently employed to predict how a designed molecule will bind to a specific biological target, such as an enzyme or receptor. nih.gov

For example, in the quest for potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a known therapeutic target in cancer, a series of benzothiazole derivatives were designed based on a previously identified hit compound. nih.gov Molecular docking studies, along with surface plasmon resonance (SPR) and fluorescence polarization (FP) assays, helped elucidate the binding mode of the most promising compounds within the STAT3 SH2 domain, confirming the rational design approach. nih.gov Similarly, rational design has been applied to develop multifunctional benzothiadiazole derivatives for applications in organic photonics and electronics. nih.gov

SAR Studies on the Biological Activities of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule influence its biological activity. These studies guide the optimization of lead compounds into more effective therapeutic agents. nih.gov

For derivatives of this compound, SAR studies have revealed key insights across various biological activities:

Aldose Reductase Inhibition : In a study of aldose reductase inhibitors, it was unexpectedly found that an ester derivative exhibited the highest enzyme-inhibitory activity, surpassing its corresponding benzoic acid parent. nih.gov This finding prompted further modifications to explore this novel class of inhibitors. nih.gov

Anti-inflammatory Activity : SAR studies on benzothiazole derivatives have shown that the presence of electron-withdrawing groups tends to increase anti-inflammatory activity. sci-hub.se Conversely, compounds with electron-releasing groups like methoxy (B1213986) (-OCH₃) on the benzothiazole ring showed good anti-inflammatory and analgesic activities in another series. sci-hub.se

Antiproliferative Activity : For anticancer applications, the methoxy group at the C-6 position of the benzothiazole moiety was found to be essential for antiproliferative activity against tubulin. sci-hub.se

Multi-Target Inhibition : In the development of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) to treat pain, SAR studies indicated that trifluoromethyl groups on the aromatic rings were well-tolerated by the target enzymes. nih.gov

The following table summarizes some key SAR findings for benzothiazole derivatives:

Modification SiteSubstituent/ModificationBiological ActivitySAR Observation
Benzoic Acid MoietyEsterification (Methyl Ester)Aldose Reductase InhibitionIncreased activity compared to the carboxylic acid. nih.gov
Benzothiazole RingElectron-withdrawing groups (e.g., NO₂, halogens)Anti-inflammatoryIncreased activity. sci-hub.se
Benzothiazole RingMethoxy (-OCH₃) group at C-6Antiproliferative (Tubulin inhibition)Essential for activity. sci-hub.se
Phenyl Ring (of phenyl-benzothiazole)Trifluoromethyl (-CF₃) groupssEH/FAAH InhibitionWell-tolerated by target enzymes. nih.gov

Impact of Structural Modifications on Electronic Properties and Reactivity

Structural modifications to the benzothiazole scaffold have a profound impact on the molecule's electronic properties, which are fundamental to its reactivity and its potential use in organic electronic materials. nih.govpolyu.edu.hk The introduction of electron-donating groups (e.g., -CH₃) or electron-withdrawing groups (e.g., -NO₂) can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov

The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a critical parameter. nih.gov By strategically placing donor and acceptor units within the molecule, this gap can be narrowed. mdpi.com For instance, the substitution of a nitro group (-NO₂) was shown to lower both the HOMO and LUMO energy levels of a furan-based benzothiazole derivative, resulting in a reduced energy gap. nih.gov This tuning of frontier molecular orbitals is advantageous for charge transport and optoelectronic properties. nih.govmdpi.com

Computational studies using Density Functional Theory (DFT) are often employed to predict these electronic properties. researchgate.net Studies have shown that in some benzothiazole derivatives, the HOMO is delocalized on one part of the molecule while the LUMO is localized on the benzothiazole moiety, indicating significant intramolecular charge transfer (ICT) properties. researchgate.net These characteristics are highly desirable for applications in organic semiconductor materials. nih.gov

The table below illustrates the effect of different substituents on the HOMO-LUMO energy gap of select benzothiazole derivatives as determined by computational analysis. nih.gov

Compound IDKey SubstituentEHOMO (eV)ELUMO (eV)Egap (eV)
Comp1Furan (B31954)-5.59-1.953.64
Comp2Thiophene (B33073), -CH₃-5.58-1.883.70
Comp3Furan, -NO₂-6.18-3.352.83
Comp4Thiophene-5.52-1.923.60

Data from computational studies at the B3LYP/6-31+G* level for the ground state (S₀). nih.gov*

This demonstrates that the introduction of a strong electron-withdrawing group like -NO₂ (Comp3) significantly lowers the energy gap compared to compounds with furan (Comp1) or thiophene (Comp4) alone. nih.gov

Mechanistic Studies of Biological Interactions of 2 1,3 Benzothiazol 2 Yl Benzoic Acid and Its Derivatives

Molecular Targets and Signaling Pathways

Derivatives of 2-(1,3-Benzothiazol-2-yl)benzoic acid have been shown to interact with a variety of molecular targets, leading to the modulation of critical signaling pathways involved in cell growth, proliferation, and metabolism.

Enzyme Inhibition Studies

The benzothiazole (B30560) core is a prominent feature in a number of potent enzyme inhibitors. Research has demonstrated the ability of this compound derivatives to inhibit several classes of enzymes, including topoisomerases and α-glucosidase, and to activate AMP-activated protein kinase (AMPK).

Topoisomerases: Certain benzothiazole derivatives have been identified as human DNA topoisomerase IIα inhibitors. One study found that the derivative 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) was a highly effective inhibitor of human topoisomerase IIα with an IC50 value of 39 nM. Mechanistic investigations suggested that BM3 is not a DNA intercalator or a topoisomerase poison but rather a catalytic inhibitor that may initially bind to the enzyme. researchgate.net

Alpha-Glucosidase: Derivatives of 1,2-benzothiazine have shown potent α-glucosidase inhibitory activity. In one study, several 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govrsc.orgthiazin-2-yl)-N-arylacetamide derivatives were identified as potent inhibitors of the α-glucosidase enzyme, with IC50 values significantly better than the standard drug, acarbose. mdpi.com For instance, compound 12a exhibited an IC50 value of 18.25 µM. mdpi.com Another study on a 2,3-dihydro-1,5-benzothiazepine derivative, 2B , reported an even lower IC50 of 2.62 ± 0.30 μM. nih.gov

Inhibitory Activity of Benzothiazole Derivatives Against α-Glucosidase
CompoundIC50 (µM)Reference
11c30.65 mdpi.com
12a18.25 mdpi.com
12d20.76 mdpi.com
12e35.14 mdpi.com
12g24.24 mdpi.com
2B2.62 ± 0.30 nih.gov
Acarbose (Standard)58.8 mdpi.com

AMPK Activation: Certain benzothiazole derivatives have been identified as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. rsc.orgnih.gov One study described two such agents, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole and 2-(propylthio)benzo[d]thiazol-6-ol, which were found to increase the rate of glucose uptake in L6 myotubes in an AMPK-dependent manner. rsc.orgacs.org This activation of AMPK suggests a potential mechanism for the antidiabetic effects observed with some benzothiazole derivatives.

DNA Intercalation and Replication Inhibition Mechanisms

While some benzothiazole-containing compounds are known DNA intercalators, studies on derivatives of this compound suggest alternative modes of DNA interaction. For instance, the potent topoisomerase IIα inhibitor BM3 was found to be a DNA minor groove-binding agent rather than an intercalator. researchgate.net This indicates that the planar benzothiazole ring system can interact with DNA through various modes, not limited to intercalation, leading to the inhibition of DNA replication and other DNA-dependent processes. Some benzothiazole and benzoxazole-containing fluorescent dyes are known DNA intercalators and have been used to study amyloid peptides. nih.gov

Cellular Mechanisms and Responses (In Vitro)

In vitro studies using various cell lines have elucidated the cellular mechanisms through which derivatives of this compound exert their biological effects, including the induction of apoptosis and the modulation of key cellular processes.

Apoptosis Induction in Cellular Models

A significant body of research points to the ability of benzothiazole derivatives to induce apoptosis, or programmed cell death, in cancer cells.

One novel benzothiazole derivative, YLT322, was found to inhibit the growth of a broad spectrum of human cancer cells and induce apoptosis in HepG2 cells in a dose- and time-dependent manner. nih.gov The apoptotic mechanism was associated with the activation of caspases-3 and -9, an increased expression of the pro-apoptotic protein Bax, and a decreased expression of the anti-apoptotic protein Bcl-2. nih.gov This suggests that YLT322 induces apoptosis via the mitochondrial intrinsic pathway. nih.gov

Another study on the derivative N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide (BTD) in colorectal cancer cells also demonstrated the induction of apoptosis through the generation of reactive oxygen species (ROS) and the loss of mitochondrial transmembrane potential. nih.gov Similarly, a series of N-1,3-benzothiazol-2-ylbenzamide derivatives were evaluated for their antiproliferative activity, with some compounds emerging as potent pro-apoptotic agents. researchgate.net

Anti-proliferative Activities of Benzothiazole-2-thiol Derivatives
CompoundCell LineIC50Reference
7eSKRB-31.2 nM semanticscholar.org
7eSW6204.3 nM semanticscholar.org
7eA54944 nM semanticscholar.org
7eHepG248 nM semanticscholar.org

Modulation of Cellular Processes

Beyond apoptosis, derivatives of this compound have been shown to modulate other vital cellular processes.

Glucose Uptake: As mentioned earlier, certain benzothiazole derivatives that activate AMPK also enhance glucose uptake in skeletal muscle cells. rsc.orgnih.gov For example, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole augmented the rate of glucose uptake in L6 myotubes. acs.org This effect is linked to an increased abundance of the glucose transporter GLUT4 in the plasma membrane. acs.org

Cell Viability: The anti-proliferative effects of these derivatives are evident from numerous studies. The MTT assay, a colorimetric assay for assessing cell metabolic activity, has been widely used to demonstrate the dose-dependent reduction in cell viability in various cancer cell lines upon treatment with benzothiazole derivatives. nih.govnih.govsemanticscholar.org For instance, the derivative YLT322 showed significant growth inhibition against a range of human cancer cells. nih.gov

Receptor Binding and Ligand-Protein Interactions (Computational and Experimental Approaches)

Computational and experimental methods have been employed to understand the binding interactions between this compound derivatives and their protein targets.

Molecular docking studies have been instrumental in predicting the binding affinities and interaction modes of these compounds with the active sites of various enzymes. For example, docking studies of N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives with 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) revealed potential hydrogen bond interactions with catalytic amino acid residues, providing a rationale for their observed inhibitory activity. nih.gov

Similarly, in silico screening of various benzoic acid derivatives against the SARS-CoV-2 main protease has been used to predict their binding affinity and interactions with amino acid residues in the active site. nih.gov Molecular docking of benzothiazole derivatives with the GABA-aminotransferase (GABA-AT) enzyme has also been performed to investigate their potential as anticonvulsant agents. wjarr.com These computational approaches, often complemented by experimental validation, are crucial for elucidating the structure-activity relationships and guiding the design of more potent and selective inhibitors based on the benzothiazole scaffold.

Exploration of Biological Activities of 2 1,3 Benzothiazol 2 Yl Benzoic Acid and Its Derivatives

Antimicrobial Activity Studies (In Vitro)

Derivatives of 2-(1,3-benzothiazol-2-yl)benzoic acid have demonstrated notable antimicrobial properties, with numerous studies investigating their efficacy against a range of pathogenic bacteria and fungi.

The antibacterial potential of benzothiazole (B30560) derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. One study synthesized a series of benzothiazole derivatives and found that compound N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) displayed potent, broad-spectrum activity. It exhibited a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL against Staphylococcus aureus and 7.81 µg/mL against Escherichia coli. nih.gov Another investigation of isatin-benzothiazole hybrids identified a compound (41c) with excellent activity against E. coli (MIC = 3.1 µg/mL) and equipotent activity against S. aureus (MIC = 12.5 µg/mL) when compared to the standard drug ciprofloxacin. ijprajournal.com

Further research on different series of benzothiazole derivatives has shown varied but significant results. For instance, compounds 3 and 4 in one study showed significant inhibitory activity, with MIC values ranging from 50 to 200 µg/mL for S. aureus and 25 to 100 µg/mL for E. coli. nih.gov In a separate study, most tested compounds showed antimicrobial activity against S. aureus with MIC values ranging from 0.025 to 2.609 mM, while surprisingly, none were active against E. coli. researchgate.net The compound 16c from this series was particularly potent against S. aureus, with an MIC of 0.025 mM, outperforming standard drugs. researchgate.net Additionally, a benzothiazolopyrimidine-thiazole conjugate, 8c , exhibited strong inhibition against E. coli with an MIC below 29 μg/mL. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Benzothiazole Derivatives
Compound/DerivativeBacterial StrainActivity MeasurementResultReference
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07)Staphylococcus aureusMIC15.6 µg/mL nih.gov
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07)Escherichia coliMIC7.81 µg/mL nih.gov
Isatin-Benzothiazole Hybrid (41c)Staphylococcus aureusMIC12.5 µg/mL ijprajournal.com
Isatin-Benzothiazole Hybrid (41c)Escherichia coliMIC3.1 µg/mL ijprajournal.com
Compound 16cStaphylococcus aureusMIC0.025 mM researchgate.net
Benzothiazolopyrimidine-thiazole conjugate (8c)Escherichia coliMIC<29 µg/mL nih.gov
Compound 3Escherichia coliMIC25-100 µg/mL nih.gov
Compound 4Escherichia coliMIC25-100 µg/mL nih.gov

The antifungal properties of benzothiazole derivatives have also been a subject of investigation. Studies have screened these compounds against clinically relevant fungal strains such as Candida albicans and Aspergillus niger. In one study, several novel benzothiazole derivatives showed moderate activity against all tested organisms, including C. albicans and A. niger, with MIC values ranging from 25 to 200 µg/mL. nih.gov

Another research effort re-synthesized ten benzothiazole derivatives to evaluate their antifungal activity against various Candida species. researchgate.net It was found that compounds with chlorine substituents on the benzothiazole ring were particularly effective. researchgate.net Specifically, compound 4d was identified as the most potent derivative against Candida krusei, with a MIC₅₀ value of 1.95 µg/mL. researchgate.net While some compounds show promise, others exhibit limited antifungal action. For instance, a series of heteroarylated benzothiazoles demonstrated good antifungal activity, with MIC values between 0.06 and 0.47 mg/mL, which was better than their observed antibacterial activity. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Benzothiazole Derivatives
Compound/DerivativeFungal StrainActivity MeasurementResultReference
Compounds 3 and 4Candida albicansMIC25-200 µg/mL nih.gov
Compounds 3 and 4Aspergillus nigerMIC25-200 µg/mL nih.gov
Compound 4dCandida kruseiMIC₅₀1.95 µg/mL researchgate.net
Heteroarylated BenzothiazolesVarious FungiMIC0.06-0.47 mg/mL mdpi.com

Anticancer Activity Research (In Vitro)

The potential of benzothiazole derivatives as anticancer agents has been extensively explored, with numerous compounds demonstrating significant cytotoxicity and growth inhibition against a variety of human cancer cell lines.

In vitro studies have confirmed the cytotoxic effects of benzothiazole derivatives across a panel of cancer cell lines. A series of 2-hydroxy benzothiazole incorporated 1,3,4-oxadiazoles were tested against the MCF-7 breast cancer cell line. ekb.eg Four of these compounds showed potent cytotoxic effects, with IC₅₀ values ranging from 1.8 µM/mL to 4.5 µM/mL. ekb.eg The most potent compound, 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol , had an IC₅₀ of 1.8 µM/mL, comparable to the standard drug Doxorubicin. ekb.eg Another study synthesized a new series of benzothiazole derivatives and tested them against MCF-7 cells, finding four compounds (4, 5c, 5d, and 6b ) to be more potent than the reference drug cisplatin, with IC₅₀ values of 8.64, 7.39, 7.56, and 5.15 µM, respectively. nih.gov

Fluorinated 2-aryl benzothiazole derivatives have shown potent activity against breast cancer cell lines, including MDA-MB-468 and MCF-7. nih.govinformahealthcare.com Further studies have demonstrated the efficacy of other derivatives against various cell lines. For example, certain benzothiazole derivatives showed notable activity against the lung carcinoma (A549) cell line, with IC₅₀ values as low as 9.0 ± 1.0 µg/mL. nih.gov Another set of compounds exhibited potent activity against liver cancer (HepG2) and colon cancer cell lines, with some derivatives being more efficacious than doxorubicin. mdpi.com Specifically, derivative 7d showed IC₅₀ values of 0.28, 0.39, and 0.14 μmol L⁻¹ against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines, respectively. mdpi.com

Growth inhibition has been a key metric in evaluating the anticancer potential of these compounds. Fluorinated 2-aryl benzothiazole derivatives were assessed for their anti-tumor activity, revealing significant growth inhibitory effects. nih.govinformahealthcare.com The compounds 3-(5-fluorobenzo[d]thiazol-2-yl)phenol (1) and 4-(5-fluorobenzo[d]thiazol-2-yl)phenol (2) exhibited potent activity against the MCF-7 cell line, with GI₅₀ (50% growth inhibition) values of 0.57 µM and 0.4 µM, respectively. nih.govinformahealthcare.com

A separate benzothiazole scaffold showed remarkable growth inhibitory activities against a wide array of human tumor cell lines, including non-small cell lung cancer (log GI₅₀ value -6.0), colon cancer (log GI₅₀ value -5.89), and breast cancer (log GI₅₀ value -6.0). ijprajournal.com

Table 3: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives
Compound/DerivativeCancer Cell LineActivity MeasurementResultReference
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)GI₅₀0.57 µM nih.govinformahealthcare.com
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)GI₅₀0.4 µM nih.govinformahealthcare.com
Compound 6bMCF-7 (Breast)IC₅₀5.15 µM nih.gov
2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenolMCF-7 (Breast)IC₅₀1.8 µM/mL ekb.eg
Derivative 7dHepG2 (Liver)IC₅₀0.39 µmol L⁻¹ mdpi.com
Derivative 62A549 (Lung)IC₅₀9.0 ± 1.0 µg/mL nih.gov
Benzothiazole Scaffold 5Breast Cancer Cell Lineslog GI₅₀-6.0 ijprajournal.com
Benzothiazole Scaffold 5Colon Cancer Cell Lineslog GI₅₀-5.89 ijprajournal.com

Other Investigated Biological Activities (In Vitro)

Beyond their antimicrobial and anticancer effects, benzothiazole derivatives have been investigated for a variety of other biological activities in vitro. These compounds have shown potential as anti-inflammatory, antioxidant, and antiviral agents. researchgate.net Furthermore, specific derivatives have been identified as inhibitors of various enzymes, such as carbonic anhydrase, which is a target in several disease therapies. researchgate.net The diverse pharmacological profile of the benzothiazole scaffold underscores its importance as a privileged structure in the development of new therapeutic agents.

Antidiabetic Activity Research

Derivatives of the benzothiazole scaffold have been extensively investigated for their potential as antidiabetic agents. Studies have shown that these compounds can exert significant hypoglycemic effects, often comparable to or exceeding those of established drugs.

In one study, a novel series of benzothiazole derivatives were synthesized and evaluated in vivo using a streptozotocin-induced diabetic rat model. rsc.orgnih.gov Several of these derivatives demonstrated considerable biological efficacy. Notably, one specific compound, when administered orally at a dose of 100 mg/kg, showed more prominent activity than the standard reference drug, glibenclamide. rsc.orgnih.gov The antidiabetic activity of various benzothiazole derivatives is often linked to their agonist effect on the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose metabolism. nih.gov

Further research into N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives also revealed significant lowering of plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model. nih.govresearchgate.net The mechanism for these compounds is suggested to be the inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. nih.govresearchgate.net Molecular docking studies have supported this by showing potential hydrogen bond interactions with the catalytic amino acid residues of the enzyme. nih.govresearchgate.net

Another study synthesized twenty-eight benzothiazole-based sulfonylureas and sulfonylthioureas and assessed their antidiabetic effects in a normoglycemic rat model through an oral glucose tolerance test (OGTT). researchgate.net Ten of these compounds, which showed potent activity in the OGTT, were further evaluated and found to transactivate PPAR-γ, indicating their potential as effective antidiabetic agents. researchgate.net

Table 1: Antidiabetic Activity of Selected Benzothiazole Derivatives

Compound Type Model Key Findings Reference(s)
N-(6-chlorobenzothiazol-2-yl)-2-(substituted amino) acetamides Streptozotocin-induced diabetic rats One derivative showed more prominent activity than glibenclamide at 100 mg/kg. rsc.orgnih.gov
N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamides Non-insulin-dependent diabetes mellitus rat model Significantly lowered plasma glucose levels via 11β-HSD1 inhibition. nih.govresearchgate.net
Benzothiazole based sulfonylureas/sulfonylthioureas Normoglycemic and STZ-induced diabetic rat models Potent activity in OGTT; active compounds transactivated PPAR-γ. researchgate.net
2-aminobenzothiazole (B30445) derivatives linked to isothioureas or guanidines T2D rat model Reduced blood glucose levels and improved lipid profile after 4 weeks. nih.gov

Antioxidant Potential

The antioxidant capacity of this compound derivatives has been a subject of significant research, with many compounds demonstrating potent radical scavenging abilities. These properties are crucial in combating oxidative stress, which is implicated in numerous pathological conditions.

In a study evaluating twelve novel benzothiazole derivatives, the antioxidant potential was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results indicated that the compounds exhibited significant radical scavenging potential, with the activity being more pronounced in the ABTS assay. Several of the synthesized compounds, including 4-[4-(1,3-benzothiazol-2-yl) phenoxy] benzoic acid (BTA-1), showed antioxidant activity comparable to or better than the standard, ascorbic acid, at various concentrations.

Another series of benzothiazol-2-yl-hydrazone derivatives were synthesized and screened for their antioxidant activity using the DPPH method. Compounds bearing a methoxy (B1213986) group showed particularly promising antioxidant activity, outperforming the standard drug, ascorbic acid. The presence of electron-donating substituents on the benzothiazole ring has been noted to contribute significantly to their radical scavenging potential.

Table 2: In Vitro Antioxidant Activity of Benzothiazole Derivatives

Assay Derivative Class Key Findings Reference(s)
DPPH & ABTS 2-Aryl Benzothiazoles Several compounds showed activity comparable to or better than ascorbic acid. Activity was generally better in the ABTS assay.
DPPH Benzothiazol-2-yl-hydrazones Derivatives with methoxy groups exhibited promising antioxidant activity, superior to ascorbic acid.
DPPH & FRAP General Benzothiazole Derivatives Molecules demonstrated ability to scavenge DPPH radical and reduce ferric to ferrous ions.

Anti-inflammatory Properties

Benzothiazole derivatives have been identified as potent anti-inflammatory agents, with their mechanism of action often attributed to the inhibition of cyclooxygenase (COX) enzymes.

Research involving the synthesis of 2-(6-acetamidobenzo[d]thiazol-2-ylcarbamoyl)benzoic acid derivatives from Schiff's bases showed that some of these compounds exhibited potent anti-inflammatory activities when compared with standard drugs. The anti-inflammatory effects were evaluated in vivo, demonstrating the potential of this chemical class.

In another study, a series of benzothiazole derivatives were evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model. Certain amidated derivatives of 2-aminobenzothiazole incorporating a phenylsulphonamido group showed a high percentage of inflammation inhibition, comparable to that of the standard drug diclofenac (B195802) sodium. The structure-activity relationship suggests that substitutions on the benzothiazole nucleus can significantly influence the anti-inflammatory potency.

Table 3: Anti-inflammatory Activity of Benzothiazole Derivatives

Compound Series Model Key Findings Reference(s)
2-(6-acetamidobenzo[d]thiazol-2-ylcarbamoyl)benzoic acid derivatives In vivo models Some compounds exhibited potent anti-inflammatory activities compared to standards.
Amides of 2-aminobenzothiazole with a phenylsulphonamido group Carrageenan-induced rat paw edema High percentage of inflammation inhibition, comparable to diclofenac sodium.
Thiazole (B1198619) substituted benzothiazoles In vivo models A thiazole derivative showed better anti-inflammatory activity (69.6%) than the reference drug.

Antiparasitic Properties (e.g., Leishmania infantum, Trichomonas vaginalis)

The benzothiazole scaffold has been explored as a source of novel antiparasitic agents, showing activity against protozoans like Leishmania infantum and Trichomonas vaginalis.

An investigation into benzothiazole derivatives against Leishmania infantum identified several potent compounds. In one study, a series of 22 synthesized benzothiazole derivatives were screened for in vitro antileishmanial activity, with IC50 values ranging from 18.32 to 81.89 µM. Three compounds, in particular, were identified as the most active in the series when compared against the standard drug pentamidine. Further research has identified specific benzothiazole derivatives as promising hits for further development into antileishmanial drug candidates, noting their low cytotoxicity and decent selectivity indexes.

Regarding Trichomonas vaginalis, the most common non-viral sexually transmitted parasite, research has demonstrated the potential of the broader thiazole class. While direct studies on this compound are limited, research on related 2-amino-4-aryl thiazole derivatives has shown potent in vitro antitrichomonal activity. These compounds reduced the viability and growth of T. vaginalis in a dose-dependent manner, with IC50 values of 0.15 µg/mL and 0.18 µg/mL, respectively. The mechanism is suggested to involve the inhibition of key trichomonad proteases.

Table 4: Antiparasitic Activity of Benzothiazole and Thiazole Derivatives

Parasite Compound Class Activity Metric Key Findings Reference(s)
Leishmania infantum Benzothiazole derivatives IC50 Values ranged from 18.32 to 81.89 µM; several compounds showed high potency.
Leishmania infantum Benzothiazole derivatives IC50 Identified potent compounds (e.g., phenyl and cyclohexyl derivatives) with low cytotoxicity.
Trichomonas vaginalis 2-Amino-4-aryl thiazole derivatives IC50 Potent activity with IC50 values of 0.15 µg/mL and 0.18 µg/mL.

Anticonvulsant Activities

Benzothiazole derivatives have shown significant promise as anticonvulsant agents in preclinical studies. The clinically available drug Riluzole, which contains a benzothiazole core, has drawn attention to this scaffold for treating epilepsy and other neurological disorders. nih.gov

In various studies, newly synthesized benzothiazole derivatives have been evaluated for their anticonvulsant activity using standard screening models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. One study on new benztriazoles with mercapto-triazole and benzothiazole substituents identified two compounds as particularly potent, with ED50 values of 50.8 mg/kg and 54.8 mg/kg in the MES test, respectively. These compounds also showed high protective index values, indicating a favorable safety profile with lower neurotoxicity compared to standard drugs.

Another series of hybrid molecules containing both oxadiazole and benzothiazole pharmacophores also demonstrated significant protection from seizures in both MES and scPTZ models at a dose of 30 mg/kg. These findings suggest that the benzothiazole nucleus is a valuable template for the development of novel and effective anticonvulsant drugs.

Table 5: Anticonvulsant Screening of Benzothiazole Derivatives in Mice

Test Model Derivative Class Key Findings Reference(s)
MES and scPTZ Benzothiazole with mercapto-triazole Two compounds showed potent activity with ED50 values of ~50-55 mg/kg (MES) and ~53-76 mg/kg (scPTZ).
MES and scPTZ Hybrid benzothiazolyl-oxadiazoles Two compounds provided protection from seizures at 30 mg/kg with low neurotoxicity.
MES Benzothiazole coupled sulfonamides One compound emerged as the most potent agent in the MES model.

Anthelmintic Activities

The benzothiazole nucleus is a core component of several compounds investigated for their anthelmintic properties. These derivatives have shown efficacy against various helminths in in vitro studies.

In one study, novel benzothiazole derivatives were synthesized and evaluated for their in vitro anthelmintic activity against Indian adult earthworms (Pheretima posthuma). Several synthesized compounds demonstrated good anthelmintic activity when compared to the standard reference drug, albendazole.

Another research effort focused on synthesizing benzothiazole derivatives containing indole (B1671886) moieties. These compounds were also screened for anthelmintic activity, with several showing significant effects. The presence of electron-withdrawing groups on the benzothiazole nucleus, such as nitro and bromo groups, has been observed to enhance anthelmintic activity in some series of compounds. These studies highlight the potential of benzothiazole derivatives as a promising class for the development of new anthelmintic drugs.

Table 6: In Vitro Anthelmintic Activity of Benzothiazole Derivatives

Test Organism Derivative Class Key Findings Reference(s)
Pheretima posthuma (Earthworm) Thiazole-containing benzothiazoles Several compounds showed good anthelmintic activity compared to albendazole.
Pheretima posthuma (Earthworm) Indole-containing benzothiazoles Three compounds (5f, 5n, 5o) exhibited good anthelmintic activity.
Pheretima posthuma (Earthworm) 6-substituted chloroacetamido benzothiazoles Compounds with electron-withdrawing groups (nitro, bromo) showed higher activity.

Applications in Advanced Materials and Catalysis of 2 1,3 Benzothiazol 2 Yl Benzoic Acid

Role in Materials Science

The benzothiazole (B30560) ring system is a key component in a variety of functional materials due to its aromaticity and electron-accepting nature. qu.edu.iq This section details the application of 2-(1,3-Benzothiazol-2-yl)benzoic acid derivatives in optoelectronics and as fluorescent brighteners.

Optoelectronic Applications (e.g., Dye-Sensitized Solar Cells, Organic Field-Effect Transistors)

Derivatives of benzothiazole and the structurally related 2,1,3-benzothiadiazole (B189464) (BTD) are significant in the development of organic electronics. qu.edu.iqresearchgate.net Their strong electron-withdrawing character makes them excellent acceptor units in donor-acceptor (D-A) architectures, which are fundamental to the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). qu.edu.iqresearchgate.net

In the realm of Dye-Sensitized Solar Cells (DSSCs) , the design of metal-free organic sensitizers often incorporates a D-π-A structure to enhance electronic movement and efficiency. researchgate.net Benzothiadiazole-based systems, including those with a benzoic acid anchoring group, have been investigated as efficient components in DSSCs. bohrium.com The benzoic acid moiety, in particular, can serve as an effective anchor to the titanium dioxide (TiO2) semiconductor surface, facilitating electron injection. While direct studies on this compound are limited, research on analogous structures provides insight into its potential. For instance, theoretical studies on triazatruxene-based dyes have compared the effectiveness of cyanoacrylic acid versus benzoic acid as anchoring groups, highlighting the importance of this functional group in DSSC performance. bohrium.com

The following table summarizes the performance of different benzothiadiazole-based dyes in DSSCs, illustrating the impact of molecular design on photovoltaic properties.

Dye Donor Moietyπ-SpacerAcceptor/AnchorPower Conversion Efficiency (η %)Reference
5-hexyl-2,2′-bithienylThienyl-benzothiadiazoleCyanoacetic acid0.95 (2.49 with co-adsorption)
N,N-diphenylanilinoThienyl-benzothiadiazoleCyanoacetic acid4.51 (5.22 with co-sensitization)

For Organic Field-Effect Transistors (OFETs) , benzothiadiazole and its derivatives are utilized to create materials with high charge carrier mobility. rsc.org The introduction of benzothiazole can enhance the binding and electron-transporting capabilities of materials used in OFETs. ntu.edu.sg For example, naphthalenediimide (NDI) derivatives incorporating 2-(benzo[d]thiazol-2-yl)acetonitrile have been synthesized and shown to possess strong electron affinities, making them promising n-type semiconductors. ntu.edu.sg Copolymers based on alkoxy-functionalized benzothiadiazole have demonstrated high charge carrier mobilities, reaching up to 0.67 cm²/V·s. rsc.org While specific research on this compound in OFETs is not widely available, the performance of related compounds underscores the potential of the benzothiazole core in designing high-performance organic semiconductors.

Fluorescent Brighteners

Fluorescent brighteners, or optical brightening agents (OBAs), are compounds that absorb light in the ultraviolet spectrum and re-emit it in the blue region of the visible spectrum, leading to a whitening effect. wikipedia.org This phenomenon is achieved through fluorescence. Many commercial optical brighteners are based on stilbene (B7821643) derivatives. wikipedia.orggoogle.com

Benzothiazole derivatives are known for their fluorescent properties and have been investigated for various applications, including as fluorescent probes. bohrium.com The fluorescence of these compounds can be tuned by altering their molecular structure. For instance, studies on various 2-aryl- and 2-heteroaryl-benzothiazoles have demonstrated that they exhibit fluorescence emissions, typically in the blue region of the spectrum (380 to 450 nm), which is a desirable characteristic for optical brighteners. bohrium.com The intensity of this fluorescence is dependent on the substituents attached to the benzothiazole core. bohrium.com While this compound itself has not been explicitly documented as a commercial fluorescent brightener, the inherent fluorescent properties of the benzothiazole family suggest its potential in this application.

Catalytic Applications

The benzothiazole scaffold is not only a building block for materials but also a platform for the development of catalysts and ligands. The nitrogen and sulfur heteroatoms in the benzothiazole ring can act as coordination sites for metal ions, making these compounds suitable for use as ligands in catalysis.

Use as a Catalyst in Organic Reactions

While there is extensive research on benzothiazole derivatives in various applications, their direct use as catalysts in organic reactions is not well-documented in the reviewed literature. More commonly, they are precursors to or components of more complex catalytic systems. For example, the synthesis of benzothiazole derivatives can be catalyzed by various acids or metal complexes. derpharmachemica.com However, information on this compound acting as a catalyst itself is scarce.

Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atom in the thiazole (B1198619) ring of benzothiazole derivatives makes them effective ligands for coordinating with transition metals. qu.edu.iqbiointerfaceresearch.com This has led to the synthesis of numerous metal complexes with potential applications in catalysis. Schiff base ligands derived from 2-aminobenzothiazoles have been used to create cobalt(III) and ruthenium(III) complexes. biointerfaceresearch.com Similarly, other research has focused on the synthesis and characterization of transition metal complexes with ligands derived from 2-mercaptobenzothiazole (B37678). qu.edu.iq

These complexes can function as catalysts in various reactions. For example, cobalt complexes with benzoxazole (B165842) and benzothiazole ligands have been shown to be efficient heterogeneous photocatalysts for the degradation of organic dyes. The potential for this compound to act as a ligand is evident from its structure, which contains potential coordination sites (the benzothiazole nitrogen and the carboxylic acid group). This could allow for the formation of stable metal complexes, though specific applications in homogeneous or heterogeneous catalysis have yet to be extensively explored.

Corrosion Inhibition Studies

Benzothiazole derivatives are well-known for their effectiveness as corrosion inhibitors for various metals and alloys, including steel and aluminum. nih.govresearchgate.net The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. nih.govrsc.org This adsorption can occur through the heteroatoms (nitrogen and sulfur), which have lone pairs of electrons that can interact with the vacant d-orbitals of the metal. nih.gov The aromatic rings can also contribute to the adsorption through π-electron interactions. nih.gov

Studies on various benzothiazole derivatives have demonstrated their efficacy in acidic media. For instance, N-(1,3-benzothiazol-2-yl)-4-aminobenzamide has been synthesized and shown to be an effective corrosion inhibitor for mild steel in hydrochloric acid. researchgate.net The inhibition efficiency of these compounds typically increases with their concentration. nih.govresearchgate.net

The following table presents data on the corrosion inhibition efficiency of a synthesized benzothiazole derivative on mild steel in 1 N HCl at different temperatures and concentrations.

Inhibitor Concentration (ppm)Temperature (K)Inhibition Efficiency (%)
1030368.3
2030373.5
4030378.6
6030383.7
8030388.8
10030393.9
10031890.8
10033387.8

Data adapted from a study on N-(1,3-benzothiazol-2-yl)-4-aminobenzamide. researchgate.net

The structure of this compound, with its benzothiazole ring and a carboxylic acid group, suggests it could be an effective corrosion inhibitor. The benzothiazole moiety can provide the primary adsorption sites, while the benzoic acid group could offer an additional point of interaction with the metal surface or enhance the stability of the protective film. While direct experimental studies on its corrosion inhibition properties are not widely reported, the established performance of its analogues strongly indicates its potential in this application. nih.govrsc.org

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways for the Compound

While the classical synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with a carboxylic acid, future research is anticipated to focus on developing more innovative and efficient synthetic routes for 2-(1,3-Benzothiazol-2-yl)benzoic acid. derpharmachemica.com The conventional method often requires high temperatures and the use of catalysts like polyphosphoric acid, which can present challenges in terms of energy consumption and product purification. derpharmachemica.com

Future synthetic explorations could focus on the methods outlined in the table below, comparing them to traditional approaches.

Synthetic ApproachKey Features & Future PotentialRelevant Precursors
Catalytic Condensation Investigation of novel, reusable catalysts (e.g., heterogeneous acid catalysts, metal-organic frameworks) to improve yield and facilitate easier work-up. mdpi.com2-Aminothiophenol, Benzoic acid derivatives
Intramolecular Cyclization Use of transition-metal catalysis (e.g., Pd, Ru, Ni) to promote ring formation from suitably substituted aniline (B41778) precursors, offering alternative reaction mechanisms. mdpi.comN-Arylthioureas, 2-Haloanilines
Microwave-Assisted Synthesis Application of microwave irradiation to drastically reduce reaction times from hours to minutes and often improve yields. mdpi.com2-Aminothiophenol, Benzoic acid
One-Pot Procedures Designing multi-step reactions in a single vessel to improve atom economy and process efficiency, minimizing solvent use and waste generation. mdpi.comHaloanilines, Thiocarbamoyl chloride

These novel pathways aim to enhance the efficiency, cost-effectiveness, and environmental footprint of synthesizing this compound and its derivatives.

Advanced Structural-Activity Relationship Modeling

Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive molecules. For this compound, future research will likely involve extensive use of advanced structural-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) modeling. researchgate.netnih.gov These in silico methods can establish a correlation between the structural features of the compound and its biological activities, thereby guiding the rational design of new, more potent derivatives. researchgate.net

QSAR studies can identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are critical for a desired biological effect. nih.gov By building predictive models, researchers can screen virtual libraries of derivatives of this compound before committing to their chemical synthesis, saving significant time and resources. nih.gov

Molecular docking simulations represent another crucial area of future research. These studies can predict how the compound and its analogs bind to the active sites of specific biological targets, such as enzymes or receptors. mdpi.com For example, docking could be used to investigate the binding of this scaffold to targets like c-Met receptor tyrosine kinase or bacterial enzymes, providing insights into its potential as an anticancer or antimicrobial agent. nih.govmdpi.com

Modeling TechniqueApplication for this compoundPotential Outcomes
QSAR Correlate physicochemical properties of derivatives with their biological activity (e.g., antibacterial, anticancer). researchgate.netresearchgate.netPredictive models to guide the synthesis of analogs with enhanced potency and selectivity.
Molecular Docking Simulate binding interactions with key protein targets (e.g., kinases, bacterial enzymes). mdpi.comjmchemsci.comIdentification of crucial amino acid interactions and optimization of the scaffold for tighter binding.
ADMET Prediction In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.govEarly-stage filtering of candidates with poor pharmacokinetic profiles, reducing late-stage failures.

These computational approaches will be instrumental in unlocking the full therapeutic potential of the benzothiazole-benzoic acid scaffold.

Integration with Nanoscience and Nanotechnology for Enhanced Functionality

The unique physicochemical properties of the this compound scaffold make it a compelling candidate for integration with nanoscience and nanotechnology. Future research is poised to explore its use in the development of advanced materials and functional devices at the nanoscale.

One promising avenue is the use of this compound to functionalize nanoparticles for targeted drug delivery. For instance, derivatives of this molecule could be conjugated with biocompatible polymers like chitosan (B1678972) to form self-assembling nanoparticles. mdpi.com The benzothiazole (B30560) core could provide a payload, while the benzoic acid group offers a convenient point for attachment or further modification. Such nano-formulations could enhance the solubility, stability, and targeted delivery of therapeutic agents.

Another emerging area is the development of nanosensors. The benzothiazole ring system is known to be part of various fluorescent materials and dyes. mdpi.comresearchgate.net This property could be harnessed by incorporating this compound into nanostructures, such as quantum dots or gold nanoparticles, to create sensors that detect specific ions, molecules, or changes in the microenvironment through optical signals.

Potential applications in nanotechnology include:

Nano-drug Delivery Systems: Functionalizing polymeric or lipid-based nanoparticles to improve drug loading and targeted release. mdpi.com

Fluorescent Nanoprobes: Designing probes for bioimaging and diagnostics by leveraging the intrinsic optical properties of the benzothiazole moiety.

Functional Coatings: Using the compound or its derivatives to create self-assembled monolayers on surfaces to control properties like wettability or to act as inhibitors in processes like atomic layer deposition.

Multi-target Drug Design Approaches Based on the Benzothiazole-Benzoic Acid Scaffold

Complex multifactorial diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.gov This has spurred interest in multi-target-directed ligands (MTDLs), single molecules designed to interact with several biological targets simultaneously. nih.gov The this compound scaffold is an excellent starting point for developing such MTDLs.

Research has shown that benzothiazole derivatives can be designed to inhibit multiple enzymes relevant to Alzheimer's disease, such as cholinesterases and monoamine oxidase B. nih.govrsc.org Similarly, the benzoic acid scaffold has been successfully used to create dual inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1 in cancer therapy. nih.gov

Future research will focus on rationally designing derivatives of this compound that combine these functionalities. By modifying substituents on both the benzothiazole and benzoic acid rings, it may be possible to fine-tune the binding affinity for multiple targets. This approach could lead to novel therapeutics with improved efficacy and a reduced likelihood of drug resistance compared to traditional single-target agents.

Disease AreaPotential Targets for MTDL ApproachRationale for Benzothiazole-Benzoic Acid Scaffold
Alzheimer's Disease Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine Oxidase B (MAO-B). nih.govThe benzothiazole core is a privileged scaffold for histamine (B1213489) H3 receptor ligands and cholinesterase inhibitors. nih.gov
Cancer Anti-apoptotic proteins (Mcl-1, Bfl-1), Receptor Tyrosine Kinases (e.g., EGFR). nih.govnih.govThe benzoic acid moiety can anchor to key residues in protein binding pockets, while the benzothiazole part can be modified for selectivity. nih.gov
Inflammation/Pain Soluble Epoxide Hydrolase (sEH), Fatty Acid Amide Hydrolase (FAAH).Benzothiazole-phenyl analogs have been explored as dual inhibitors for pain management.

This polypharmacological approach represents a paradigm shift in drug discovery, moving away from the "one-target, one-molecule" model towards more holistic therapeutic strategies. nih.gov

Sustainable and Eco-Friendly Synthesis Development for the Compound and its Derivatives

In line with the growing emphasis on green chemistry, a key future research direction will be the development of sustainable and eco-friendly methods for synthesizing this compound. mdpi.com Traditional synthesis protocols often rely on harsh conditions, toxic solvents, and metal catalysts, leading to significant environmental waste. researchgate.net

Future efforts will likely focus on several green chemistry principles:

Use of Greener Solvents: Replacing conventional organic solvents with more benign alternatives like water or ethanol (B145695), or performing reactions under solvent-free conditions. rsc.orgnih.gov

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis, which can dramatically shorten reaction times and reduce energy consumption. nih.gov

Atom Economy: Designing synthetic routes, such as one-pot reactions, that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. mdpi.com

Renewable Feedstocks and Recyclable Catalysts: Exploring the use of bio-based starting materials and developing heterogeneous catalysts that can be easily recovered and reused. mdpi.com

Green Synthesis TechniqueAdvantagesApplicability to the Compound
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, higher yields. nih.govAccelerating the condensation reaction between 2-aminothiophenol and benzoic acid. mdpi.com
Solvent-Free Reactions Reduced solvent waste, simplified purification. nih.govPerforming the condensation or cyclization in the absence of a solvent, often with heating.
Aqueous Media Synthesis Environmentally benign, low cost, non-flammable. rsc.orgDeveloping water-based cyclization methods to form the benzothiazole ring.
Reusable Catalysts Reduced catalyst waste and cost, simplified product purification. mdpi.comEmploying solid acid catalysts or recyclable metal catalysts for the condensation step.

The adoption of these sustainable practices will be crucial for the environmentally responsible production of this compound and its derivatives on a larger scale.

Q & A

Q. What are the key physicochemical properties of 2-(1,3-benzothiazol-2-yl)benzoic acid, and how do they influence experimental design?

The compound (C₁₄H₉NO₂S) has a molecular weight of 255.3 g/mol, a theoretical density of 1.386 g/cm³, and a boiling point of 469.2°C at 760 mmHg . Its high thermal stability suggests suitability for reactions requiring elevated temperatures. The carboxylic acid group and benzothiazole moiety contribute to polarity, impacting solubility in organic solvents. Researchers should consider these properties when designing purification protocols (e.g., recrystallization in polar/non-polar solvent systems) or spectroscopic characterization (e.g., UV-Vis absorption at ~270–300 nm due to conjugated π-systems) .

Q. What synthetic routes are available for this compound, and what are their advantages?

Two primary methods are documented:

  • Route 1 : Condensation of 2-aminobenzenethiol with ethyl 2-(2-benzothiazolyl)acetate, followed by hydrolysis to yield the carboxylic acid .
  • Route 2 : Use of 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid as an intermediate, enabling functionalization at the thiazole ring . Route 1 offers simplicity for small-scale synthesis, while Route 2 allows modular derivatization for structure-activity relationship (SAR) studies. Reaction efficiency should be monitored via TLC or HPLC to optimize yields .

Q. How can researchers verify the purity and identity of synthesized this compound?

  • Elemental Analysis : Confirm C, H, N, S composition (theoretical: C 65.87%, H 3.55%, N 5.49%, S 12.55%) .
  • Spectroscopy : FT-IR for carboxylic O-H stretch (~2500–3000 cm⁻¹) and LC-MS for molecular ion detection ([M+H]⁺ at m/z 256.3) .
  • Melting Point : Compare observed mp (e.g., ~140°C for analogous derivatives) with literature values .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures. Key steps include:

  • Growing single crystals via slow evaporation in DMSO/EtOH mixtures.
  • Collecting diffraction data (Cu-Kα radiation, λ = 1.54178 Å) and refining using SHELXL’s least-squares algorithms.
  • Analyzing dihedral angles between benzothiazole and benzoic acid moieties to assess planarity, which impacts π-π stacking in solid-state applications .

Q. What advanced analytical methods can quantify trace impurities in this compound during pharmacological studies?

  • LC-HRMS : Coupled with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water), this method detects impurities at <0.1% levels .
  • NMR Spectroscopy : ¹H-¹³C HSQC can identify stereochemical anomalies in derivatives, critical for SAR validation .
  • Thermogravimetric Analysis (TGA) : Assess thermal degradation products under simulated storage conditions .

Q. How do structural modifications to the benzothiazole ring affect biological activity?

Derivatives with electron-withdrawing groups (e.g., -NO₂ at the 6-position) show enhanced antimicrobial activity due to increased electrophilicity, as demonstrated in MIC assays against S. aureus (MIC = 2–4 µg/mL) . Computational docking (e.g., AutoDock Vina) can predict binding affinity to target enzymes like dihydrofolate reductase, guiding rational design .

Methodological Challenges

Q. How can researchers address low yields in the synthesis of this compound?

Common issues include:

  • Incomplete hydrolysis of esters : Optimize reaction time/temperature (e.g., 12 hrs at 80°C in 2M NaOH) .
  • Byproduct formation : Use scavengers like molecular sieves to absorb water in condensation reactions .
  • Purification difficulties : Employ gradient column chromatography (hexane/EtOAc 4:1 to 1:1) to separate polar byproducts .

Q. What safety precautions are essential when handling this compound?

While specific toxicity data are limited, analogous benzothiazoles exhibit acute oral toxicity (LD₅₀ > 500 mg/kg in rats). Recommended precautions:

  • Use PPE (gloves, goggles) to prevent skin/eye contact.
  • Store in airtight containers at room temperature, away from oxidizing agents .
  • Dispose via incineration in compliance with EPA guidelines .

Data Interpretation

Q. How should researchers resolve contradictions in UV-Vis spectral data for derivatives?

Discrepancies may arise from solvent polarity or tautomerism. For example, in DMSO, the enol form dominates (λₘₐₓ ~310 nm), while the keto form prevails in chloroform (λₘₐₓ ~290 nm). Always report solvent and concentration (e.g., 1×10⁻⁵ M) to ensure reproducibility .

Q. What strategies validate computational predictions of this compound’s reactivity?

  • Cyclic Voltammetry : Measure oxidation potentials to confirm HOMO/LUMO levels predicted by DFT (e.g., B3LYP/6-31G* basis set) .
  • Kinetic Studies : Compare calculated activation energies (Arrhenius plots) with experimental data for nucleophilic substitution reactions .

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2-(1,3-Benzothiazol-2-yl)benzoic acid
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Reactant of Route 2
2-(1,3-Benzothiazol-2-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.